1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-
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Overview
Description
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- typically involves the reaction of 1H-pyrazole with an aminating agent. One common method is the aminolysis of 1H-pyrazole with ammonia or an amine solution . The reaction conditions often include the use of organic solvents such as ethanol, dimethylformamide (DMF), or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its potential binding affinity to biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- involves its interaction with molecular targets, such as enzymes or receptors. The phenoxyphenyl group can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- can be compared with other similar compounds, such as:
3-Amino-5-methyl-1H-pyrazole: This compound has a methyl group instead of a phenoxyphenyl group, which can affect its chemical properties and applications.
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-:
3-Amino-4,5-dihydro-1-phenylpyrazole: This compound has a dihydro structure, which can impact its stability and reactivity.
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-(3-phenoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-10H,(H3,16,17,18) |
InChI Key |
BTOQYSVLZISOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
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